1-(4-chlorophenyl)-3-(octahydro-2H-isoindol-2-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-chlorophenyl)-3-(octahydro-2H-isoindol-2-yl)pyrrolidine-2,5-dione is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, an isoindoline moiety, and a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-(octahydro-2H-isoindol-2-yl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Chlorophenyl Group: This can be achieved through the chlorination of a phenyl precursor.
Construction of the Isoindoline Moiety: This step may involve the cyclization of an appropriate precursor under acidic or basic conditions.
Formation of the Pyrrolidine-2,5-dione Structure: This can be synthesized through a condensation reaction involving a suitable dione precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-(octahydro-2H-isoindol-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce an amine or thiol group.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: As a precursor for materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(octahydro-2H-isoindol-2-yl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with nucleic acids. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(octahydro-2H-isoindol-2-yl)pyrrolidine-2,5-dione: Similar in structure but may have different substituents or functional groups.
1-(4-bromophenyl)-3-(octahydro-2H-isoindol-2-yl)pyrrolidine-2,5-dione: Bromine instead of chlorine.
1-(4-methylphenyl)-3-(octahydro-2H-isoindol-2-yl)pyrrolidine-2,5-dione: Methyl group instead of chlorine.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H21ClN2O2 |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H21ClN2O2/c19-14-5-7-15(8-6-14)21-17(22)9-16(18(21)23)20-10-12-3-1-2-4-13(12)11-20/h5-8,12-13,16H,1-4,9-11H2 |
InChI Key |
RBRRWYQEVKKWPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CN(CC2C1)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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